2-(2-Methoxyphenoxy)acetamide
Overview
Description
2-(2-Methoxyphenoxy)acetamide is an organic compound with the molecular formula C9H11NO3. It is a versatile chemical used in various scientific research applications due to its unique properties. This compound is known for its role in drug development, material synthesis, and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)acetamide typically involves the reaction of 2-methoxyphenol with chloroacetyl chloride, followed by the reaction with ammonia. The reaction conditions generally include:
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Step 1: Formation of 2-(2-Methoxyphenoxy)acetyl chloride
Reagents: 2-methoxyphenol, chloroacetyl chloride
Conditions: The reaction is carried out in the presence of a base such as pyridine at room temperature.
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Step 2: Formation of this compound
Reagents: 2-(2-Methoxyphenoxy)acetyl chloride, ammonia
Conditions: The reaction is performed in an aqueous medium at low temperature to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Methoxyphenoxy)acetic acid.
Reduction: Formation of 2-(2-Methoxyphenoxy)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methoxyphenoxy)acetamide is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as a monoamine oxidase inhibitor.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)acetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)acetamide
- 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide
Comparison
2-(2-Methoxyphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and interaction with biological targets. Compared to 2-(4-Methoxyphenoxy)acetamide, it exhibits different inhibitory potency towards monoamine oxidases, making it a valuable compound for selective inhibition studies .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQFEAWQBOBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352331 | |
Record name | 2-(2-methoxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183427-87-4 | |
Record name | 2-(2-methoxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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